2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid 2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid
Brand Name: Vulcanchem
CAS No.: 929339-45-7
VCID: VC11793785
InChI: InChI=1S/C20H18O7/c1-3-24-15-6-4-5-7-16(15)27-20-12(2)26-17-10-13(25-11-18(21)22)8-9-14(17)19(20)23/h4-10H,3,11H2,1-2H3,(H,21,22)
SMILES: CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)O)C
Molecular Formula: C20H18O7
Molecular Weight: 370.4 g/mol

2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid

CAS No.: 929339-45-7

Cat. No.: VC11793785

Molecular Formula: C20H18O7

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid - 929339-45-7

Specification

CAS No. 929339-45-7
Molecular Formula C20H18O7
Molecular Weight 370.4 g/mol
IUPAC Name 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetic acid
Standard InChI InChI=1S/C20H18O7/c1-3-24-15-6-4-5-7-16(15)27-20-12(2)26-17-10-13(25-11-18(21)22)8-9-14(17)19(20)23/h4-10H,3,11H2,1-2H3,(H,21,22)
Standard InChI Key RQYJVSQKXSCVDN-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)O)C
Canonical SMILES CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)O)C

Introduction

2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound features a chromone backbone, which is known for its diverse biological activities, including anti-inflammatory and antioxidant properties. The specific structure of this compound, including the presence of an ethoxyphenoxy group and an acetic acid moiety, contributes to its potential applications in pharmaceuticals and biochemistry.

Synthesis and Chemical Reactivity

The synthesis of 2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid typically involves multi-step organic reactions. Common methods include condensation reactions and etherification, which require specific reaction conditions such as temperature, solvent choice, and catalysts to optimize yield and purity. For instance, reactions may be conducted under reflux conditions with solvents like ethanol or methanol for enhanced solubility and reaction rates.

The chemical reactivity of this compound can be attributed to its functional groups, particularly the hydroxyl and carboxylic acid functionalities. Potential reactions include esterification, amidation, and etherification, which are significant for modifying the compound's structure to enhance its biological activity or solubility.

Biological Activities and Potential Applications

Biological ActivityDescription
Anti-inflammatoryPotential based on chromone backbone
AntioxidantExpected due to chromone structure
AntimicrobialPossible, but requires further investigation

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